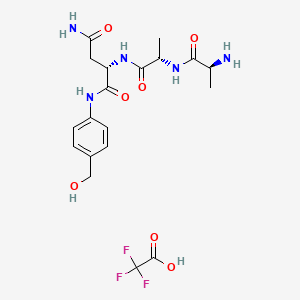
Ala-Ala-Asn-PAB TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Ala-Asn-PAB TFA is a peptide derivative widely used in biomedical fields. This compound is known for its superior chemical properties, which are highly advantageous in targeted drug delivery and enhanced therapeutic efficacy. Its broad applications include drug research for a variety of diseases, especially cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Asn-PAB TFA involves the sequential coupling of amino acids alanine, alanine, and asparagine to form the peptide chain. This is followed by the attachment of p-aminobenzoic acid (PAB) and trifluoroacetic acid (TFA) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yield and purity of the final product. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved off to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ala-Ala-Asn-PAB TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the original peptide structure.
Substitution: The amino acid residues in the peptide chain can undergo substitution reactions, leading to modifications in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, activity, and binding properties. These modifications can be used to enhance the compound’s therapeutic efficacy and specificity.
Scientific Research Applications
Ala-Ala-Asn-PAB TFA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs) for cancer therapy.
Industry: Applied in the production of diagnostic reagents and therapeutic agents
Mechanism of Action
The mechanism of action of Ala-Ala-Asn-PAB TFA involves its role as a cleavable linker in antibody-drug conjugates (ADCs). The compound is designed to be stable in the bloodstream but cleavable in the target cell environment. Upon reaching the target cell, the peptide linker is cleaved by specific enzymes, releasing the active drug to exert its therapeutic effects. This targeted delivery enhances the efficacy and reduces the side effects of the drug .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ala-Ala-Asn-PAB TFA include:
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of p-aminobenzoic acid and trifluoroacetic acid. This combination provides superior stability and cleavability, making it highly effective in targeted drug delivery applications. Its ability to be cleaved by specific enzymes in the target cell environment sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H26F3N5O7 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1 |
InChI Key |
RBSGVTHVRWIZQO-JMHMRROLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















